molecular formula C14H13ClN2O3 B6300843 Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate CAS No. 2095516-87-1

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate

Cat. No.: B6300843
CAS No.: 2095516-87-1
M. Wt: 292.72 g/mol
InChI Key: FNFSCTGPMSSRMR-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by the presence of a benzyl group, a chloro substituent, a formyl group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl halides in the presence of a base such as potassium carbonate.

    Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using reagents like DMF and POCl3.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted pyrazoles.

Scientific Research Applications

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chloro substituent can enhance its binding affinity to certain targets through hydrophobic interactions.

Comparison with Similar Compounds

    Ethyl 1-benzyl-5-chloro-4-methyl-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Ethyl 1-benzyl-5-chloro-4-nitro-pyrazole-3-carboxylate: Contains a nitro group instead of a formyl group.

    Ethyl 1-benzyl-5-chloro-4-hydroxy-pyrazole-3-carboxylate: Contains a hydroxy group instead of a formyl group.

Uniqueness: Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the benzyl, chloro, and formyl groups in the pyrazole ring makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-2-20-14(19)12-11(9-18)13(15)17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFSCTGPMSSRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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